Inositol 1,3,4-triphosphate

Description

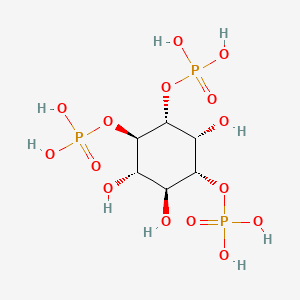

Structure

2D Structure

3D Structure

Properties

CAS No. |

98102-63-7 |

|---|---|

Molecular Formula |

C6H15O15P3 |

Molecular Weight |

420.1 g/mol |

IUPAC Name |

[(1R,2S,3S,4R,5R,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4+,5+,6+/m0/s1 |

InChI Key |

MMWCIQZXVOZEGG-NCGNNJKGSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Other CAS No. |

98102-63-7 |

Synonyms |

1,3,4-ITP inositol 1,3,4-triphosphate inositol 1,3,4-trisphosphate inositol 1,3,4-trisphosphate, (D)-isomer myo-inositol 1,3,4-trisphosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Inositol 1,3,4 Triphosphate

Precursors and Initial Enzymatic Formation

The primary route for the generation of Inositol (B14025) 1,3,4-trisphosphate (Ins(1,3,4)P3) involves the metabolic conversion of Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a pivotal second messenger. oup.com This process is a two-step enzymatic cascade that ensures the timely production of Ins(1,3,4)P3.

Formation from Inositol 1,4,5-trisphosphate Metabolism

The canonical pathway for Ins(1,3,4)P3 synthesis begins with the phosphorylation of Ins(1,4,5)P3. researchgate.netwikipedia.org This initial step is followed by a dephosphorylation reaction, leading to the final product.

The first committed step in the formation of Ins(1,3,4)P3 is the phosphorylation of Ins(1,4,5)P3 at the 3-position of the inositol ring. This reaction is catalyzed by the enzyme Inositol 1,4,5-trisphosphate 3-kinase (IP3K), also known as ATP:1D-myo-inositol-1,4,5-trisphosphate 3-phosphotransferase. wikipedia.org IP3K utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor to convert Ins(1,4,5)P3 into Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). wikipedia.orguniprot.org This enzyme exhibits high specificity for the 1,4,5-isomer of inositol trisphosphate. wikipedia.org In humans, three distinct genes, ITPKA, ITPKB, and ITPKC, encode for IP3K isozymes. researchgate.net The activity of IP3K is a critical regulatory point, as it diverts Ins(1,4,5)P3 away from its role in calcium mobilization and initiates the synthesis of higher inositol phosphates. nih.gov

Following its synthesis, Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is specifically dephosphorylated at the 5-position to yield Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). reactome.orgportlandpress.comnih.gov This hydrolysis reaction is carried out by a group of inositol polyphosphate 5-phosphatases. reactome.org These enzymes remove the phosphate group from the 5-position of the inositol ring. portlandpress.comnih.gov Several 5-phosphatase enzymes have been identified that can catalyze this reaction, including OCRL-1, INPP5D (also known as SHIP1), and INPPL1 (also known as SHIP2). reactome.org The action of these 5-phosphatases is crucial for completing the synthesis of Ins(1,3,4)P3 from the Ins(1,4,5)P3 pathway.

| Enzyme Family | Specific Enzymes | Substrate | Product | Reference |

| Inositol Polyphosphate 5-Phosphatases | OCRL-1, INPP5D (SHIP1), INPPL1 (SHIP2), INPP5J, SYNJ1 | Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) | Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) | reactome.org |

Inositol 1,4,5-trisphosphate 3-kinase (IP3K) Phosphorylation of Inositol 1,4,5-trisphosphate to Inositol 1,3,4,5-tetrakisphosphate

Alternative or Less Characterized Pathways for Inositol 1,3,4-triphosphate Generation

While the primary route for Ins(1,3,4)P3 synthesis is well-established, some evidence suggests the existence of alternative or less-characterized pathways. In certain organisms, such as the parasite Trypanosoma cruzi, a phospholipase C-independent pathway for the generation of inositol polyphosphates has been proposed. nih.gov This pathway may start from glucose 6-phosphate or inositol phosphoceramide and, through a series of kinase reactions, could potentially lead to the formation of Ins(1,3,4)P3. nih.gov Additionally, some multifunctional inositol polyphosphate kinases, like inositol-tetrakisphosphate 1-kinase (ITPK1), have been shown to phosphorylate various inositol phosphate isomers and could theoretically contribute to Ins(1,3,4)P3 pools through different metabolic routes, although this is not their primary characterized function in its direct synthesis. uniprot.orgmdpi.com

Enzymatic Degradation of this compound

The cellular levels of Inositol 1,3,4-trisphosphate are tightly controlled not only by its synthesis but also by its degradation. The primary mechanism for the removal of Ins(1,3,4)P3 is through enzymatic dephosphorylation.

Dephosphorylation to Inositol 3,4-bisphosphate by Inositol Polyphosphate 1-phosphatase

The main pathway for the catabolism of Inositol 1,3,4-trisphosphate involves the removal of the phosphate group at the 1-position of the inositol ring. This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (INPP1). wikipedia.orgnih.govresearchgate.net This enzyme specifically hydrolyzes the 1-phosphate, converting Ins(1,3,4)P3 into Inositol 3,4-bisphosphate (Ins(3,4)P2). nih.govnih.govportlandpress.com In rat brain homogenates, this has been identified as the primary degradation route for Ins(1,3,4)P3. nih.gov The enzyme is Mg2+-dependent and is competitively inhibited by Inositol 1,4-bisphosphate, another of its substrates. nih.govresearchgate.net The resulting product, Ins(3,4)P2, is further metabolized by other phosphatases. nih.gov

| Degradation Enzyme | Substrate | Product | Reference |

| Inositol polyphosphate 1-phosphatase (INPP1) | Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) | Inositol 3,4-bisphosphate (Ins(3,4)P2) | wikipedia.orgnih.govresearchgate.net |

Further Metabolism to Lower Inositol Phosphates

The first major pathway involves the removal of the phosphate group at the 1-position by the enzyme inositol polyphosphate 1-phosphatase (INPP1). pnas.orgnih.gov This Mg²⁺-dependent enzyme converts Ins(1,3,4)P₃ into Inositol 3,4-bisphosphate (Ins(3,4)P₂). nih.govwikipedia.org Subsequently, Ins(3,4)P₂ is further dephosphorylated to Inositol 3-phosphate (Ins(3)P). wikipedia.org

An alternative route for the degradation of Ins(1,3,4)P₃ involves the action of a 4-phosphatase , specifically the type II inositol 1,3,4-trisphosphate 4-phosphatase. nih.govresearchgate.net This enzyme removes the phosphate group from the 4-position, yielding Inositol 1,3-bisphosphate (Ins(1,3)P₂). nih.govechelon-inc.com This bisphosphate can then be further metabolized to Inositol 1-phosphate (Ins(1)P). nih.gov

The existence of these dual degradation pathways highlights the complexity of inositol phosphate metabolism and provides multiple points of regulation for controlling the cellular concentration of Ins(1,3,4)P₃ and its downstream metabolites.

| Enzyme | Substrate | Product(s) | Cofactors/Inhibitors |

| Inositol polyphosphate 1-phosphatase (INPP1) | Inositol 1,3,4-trisphosphate | Inositol 3,4-bisphosphate | Mg²⁺-dependent; Inhibited by Li⁺ |

| Type II inositol 1,3,4-trisphosphate 4-phosphatase | Inositol 1,3,4-trisphosphate | Inositol 1,3-bisphosphate | Not Mg²⁺-dependent; Not inhibited by Li⁺ |

| Phosphatase | Inositol 3,4-bisphosphate | Inositol 3-phosphate | - |

| 3-phosphatase | Inositol 1,3-bisphosphate | Inositol 1-phosphate | Not Mg²⁺-dependent; Not inhibited by Li⁺ |

Interconversion and Crosstalk within the Inositol Phosphate Metabolic Cycle

The metabolism of Ins(1,3,4)P₃ is not a linear process but is intricately woven into a complex network of interconversions and crosstalk with other inositol phosphate isomers. This dynamic interplay is essential for the precise regulation of cellular signaling events.

Relationship between this compound and other Inositol Phosphate Isomers

The metabolic fate of Ins(1,3,4)P₃ is closely intertwined with that of other inositol phosphates, most notably its precursor, Ins(1,3,4,5)P₄, and the key signaling molecule, Ins(1,4,5)P₃. The formation of Ins(1,3,4)P₃ from Ins(1,3,4,5)P₄ establishes a direct metabolic link. portlandpress.com Furthermore, Ins(1,3,4)P₃ itself can be a substrate for phosphorylation. In some cellular contexts, it can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form Inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄) or back to Inositol 1,3,4,5-tetrakisphosphate . portlandpress.com

The relationship with Ins(1,4,5)P₃ is particularly significant. While Ins(1,4,5)P₃ is the primary trigger for calcium release from intracellular stores, Ins(1,3,4)P₃ and its precursor Ins(1,3,4,5)P₄ are thought to modulate this calcium signaling. nih.gov The interconversion between these isomers, regulated by a series of kinases and phosphatases, allows for a sophisticated level of control over the duration and amplitude of calcium signals. nih.gov For instance, the conversion of Ins(1,4,5)P₃ to Ins(1,3,4,5)P₄ and subsequently to Ins(1,3,4)P₃ can be seen as a mechanism to terminate the initial calcium signal while potentially initiating other, longer-lasting cellular responses.

| Starting Isomer | Enzyme | Resulting Isomer |

| Inositol 1,3,4,5-tetrakisphosphate | Inositol polyphosphate 5-phosphatase | This compound |

| This compound | Inositol-tetrakisphosphate 1-kinase | Inositol 1,3,4,5-tetrakisphosphate / Inositol 1,3,4,6-tetrakisphosphate |

| Inositol 1,4,5-trisphosphate | Inositol-trisphosphate 3-kinase | Inositol 1,3,4,5-tetrakisphosphate |

Role in the Overall Inositol Phosphate Recycling Pathway

The enzyme inositol polyphosphate 1-phosphatase (INPP1), which dephosphorylates Ins(1,3,4)P₃, has been shown to be a crucial node in this recycling process. acs.org Its activity not only regulates the levels of Ins(1,3,4)P₃ but also influences the availability of inositol for other metabolic pathways, including those involved in lipid metabolism. researchgate.netacs.org Therefore, the metabolism of Ins(1,3,4)P₃ is not just a signaling termination step but an integral part of a larger metabolic network that maintains cellular homeostasis and adaptability. nih.gov

Enzymology and Regulation of Inositol 1,3,4 Triphosphate Metabolism

Kinases Involved in Inositol (B14025) 1,3,4-triphosphate Conversion

The phosphorylation of Ins(1,3,4)P3 is a key step in the generation of higher inositol polyphosphates, which are crucial for a variety of cellular functions. This process is carried out by specific kinases that exhibit distinct substrate specificities and play broader roles in the inositol phosphate (B84403) signaling cascade.

Inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1)

Inositol 1,3,4-trisphosphate 5/6-kinase, commonly known as ITPK1, is a pivotal enzyme in the inositol phosphate metabolic pathway. pnas.org It is conserved across a wide range of organisms, from plants to animals. pnas.org The formation of inositol 1,3,4,6-tetrakisphosphate by ITPK1 is considered a rate-limiting step in the synthesis of more highly phosphorylated inositols in mammalian cells. pnas.org

ITPK1 catalyzes the phosphorylation of Ins(1,3,4)P3 at either the 5- or 6-position of the inositol ring. researchgate.net The phosphorylation of Ins(1,3,4)P3 at the 6-position yields inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P4). reactome.orgnih.govontosight.ai This product can be further phosphorylated to generate inositol 1,3,4,5,6-pentakisphosphate (InsP5). nih.gov Additionally, ITPK1 can phosphorylate Ins(1,3,4)P3 at the 5-position to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). reactome.orgreactome.orgontosight.ai

ITPK1 plays a crucial role in the synthesis of higher inositol polyphosphates, including inositol hexakisphosphate (InsP6), and the inositol pyrophosphates InsP7 and InsP8. biorxiv.orgnih.gov In mammalian cells, ITPK1 is essential for maintaining cellular levels of InsP6. pnas.org Studies in Arabidopsis have shown that ITPK1 is involved in the synthesis of 5-InsP7 and InsP8. nih.gov The enzyme can phosphorylate InsP6 to produce the 5-InsP7 isomer. biorxiv.orgacs.org This InsP6 kinase activity of ITPK enzymes is evolutionarily conserved. acs.org The synthesis of these higher polyphosphates is critical, as they are implicated in a wide array of cellular processes, including phosphate homeostasis and auxin responses in plants. biorxiv.orgnih.govportlandpress.com Furthermore, ITPK1 activity is tightly regulated through post-translational modifications like phosphorylation and acetylation, which can modulate the synthesis of these important signaling molecules. pnas.org

Phosphorylation of Inositol 1,3,4-triphosphate to Inositol 1,3,4,6-tetrakisphosphate and Inositol 1,3,4,5-tetrakisphosphate

Inositol Trisphosphate 3-kinase (ITPK) Isoforms (ITPKA, ITPKB, ITPKC) and their broader roles in inositol phosphate phosphorylation

The Inositol trisphosphate 3-kinase (ITPK) family consists of three main isoforms in humans: ITPKA, ITPKB, and ITPKC. pnas.orgnih.gov These enzymes are responsible for phosphorylating the second messenger inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) at the 3-position to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). mapmygenome.inwikipedia.orgwikipedia.org While their primary substrate is Ins(1,4,5)P3, their activity has broader implications for the regulation of inositol phosphate levels and cellular signaling.

ITPKA (Inositol-trisphosphate 3-kinase A) : Primarily expressed in neurons, ITPKA is involved in neuronal processes such as learning and memory. mapmygenome.inwikipedia.org Its activity is regulated by calcium/calmodulin and protein phosphorylation. mapmygenome.in ITPKA can be phosphorylated by several kinases, including cAMP-dependent protein kinase and protein kinase C. wikipedia.orgwikigenes.org Overexpression of ITPKA has been linked to several types of cancer, where it is thought to promote tumor growth through its kinase activity and metastasis via its actin-bundling activity. nih.gov

ITPKB (Inositol-trisphosphate 3-kinase B) : This isoform is more ubiquitously expressed and plays a significant role in the immune system, particularly in T and B cell development. pnas.orgwikipedia.org Disruption of ITPKB impairs T and B cell function. pnas.org ITPKB is also involved in regulating myelopoiesis, the production of myeloid cells. pnas.org Like ITPKA, its activity is controlled by calcium/calmodulin and protein phosphorylation. wikipedia.org It has been implicated in Alzheimer's disease, where increased levels are associated with tau hyperphosphorylation and amyloid-β production. maayanlab.cloud

ITPKC (Inositol-trisphosphate 3-kinase C) : ITPKC is involved in the negative regulation of T-cell activation through the Ca2+/NFAT signaling pathway. wikipedia.orgmedlineplus.gov Mutations in the ITPKC gene that lead to reduced enzyme function are associated with an increased risk of Kawasaki disease, an inflammatory condition affecting blood vessels. wikipedia.orgmedlineplus.gov This is thought to be due to the resulting over-activation of T-cells. wikipedia.org The enzyme catalyzes the phosphorylation of Ins(1,4,5)P3 to Ins(1,3,4,5)P4, thereby participating in the regulation of calcium homeostasis. genecards.orguniprot.org Its activity can be stimulated by calcium/calmodulin. uniprot.org

Table 1: Overview of ITPK Isoforms

| Isoform | Primary Substrate | Primary Product | Key Functions | Tissue Expression |

|---|---|---|---|---|

| ITPKA | Ins(1,4,5)P3 | Ins(1,3,4,5)P4 | Neuronal processes, learning, and memory. mapmygenome.inwikipedia.org | Neurons, some cancer cells. mapmygenome.inwikipedia.orgnih.gov |

| ITPKB | Ins(1,4,5)P3 | Ins(1,3,4,5)P4 | T and B cell development, myelopoiesis. pnas.orgwikipedia.org | Ubiquitous, high in hematopoietic cells. pnas.org |

| ITPKC | Ins(1,4,5)P3 | Ins(1,3,4,5)P4 | Negative regulation of T-cell activation. wikipedia.orgmedlineplus.gov | Ubiquitous. pnas.org |

Phosphatases Acting on this compound and its Derivatives

The dephosphorylation of inositol phosphates is as crucial as their synthesis for maintaining cellular signaling homeostasis. Specific phosphatases act on Ins(1,3,4)P3 and its derivatives, ensuring their timely removal and the recycling of inositol.

Inositol Polyphosphate 1-phosphatase Activity

Inositol polyphosphate 1-phosphatase (INPP1) is a key enzyme responsible for the hydrolysis of the 1-position phosphate from certain inositol polyphosphates. wikipedia.org This Mg2+-dependent enzyme is inhibited by lithium ions. nih.govuniprot.orgresearchgate.net

INPP1 specifically acts on inositol 1,4-bisphosphate (Ins(1,4)P2) and inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). wikipedia.orgnih.govresearchgate.net The hydrolysis of Ins(1,3,4)P3 by INPP1 yields inositol 3,4-bisphosphate (Ins(3,4)P2). uniprot.orgnih.gov This phosphatase activity is a critical step in the metabolic pathway that recycles inositol phosphates. In many bovine tissues, INPP1 accounts for the majority of the hydrolytic activity acting on Ins(1,3,4)P3. nih.govresearchgate.net However, in the brain, inositol polyphosphate 4-phosphatase is the primary enzyme for this hydrolysis. nih.govresearchgate.net The affinity of INPP1 for Ins(1,3,4)P3 is reported to be around 20 µM. msu.ru

Table 2: Substrate Specificity of Inositol Polyphosphate 1-phosphatase (INPP1)

| Substrate | Product | Reference(s) |

|---|---|---|

| Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) | Inositol 3,4-bisphosphate (Ins(3,4)P2) | uniprot.orgnih.gov |

| Inositol 1,4-bisphosphate (Ins(1,4)P2) | Inositol 4-phosphate (Ins4P) | wikipedia.orgnih.gov |

Inositol Polyphosphate 4-phosphatase Type I (4-Ptase I) Activity

Inositol polyphosphate 4-phosphatase type I (4-Ptase I) is a key enzyme in the catabolism of phosphoinositides and inositol phosphates. pnas.orgnih.gov Its primary role involves the hydrolysis of the 4-position phosphate from its substrates. pnas.org While its preferred substrate is phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂), it also demonstrates activity against soluble inositol phosphates, including Ins(1,3,4)P₃. pnas.orgnih.govpnas.org The enzymatic action of 4-Ptase I on Ins(1,3,4)P₃ results in the production of inositol 1,3-bisphosphate. ebi.ac.uk This activity positions 4-Ptase I as a crucial regulator in terminating signals mediated by Ins(1,3,4)P₃. Research has shown that this enzyme plays a role in regulating cell proliferation. pnas.orgnih.gov

Other Specific Phosphatases in the Inositol Phosphate Turnover System

The turnover of inositol phosphates is a complex process involving a variety of phosphatases with distinct substrate specificities and subcellular localizations. ontosight.ai In addition to 4-Ptase I, other phosphatases contribute to the metabolism of Ins(1,3,4)P₃ and its related compounds.

One significant group of enzymes is the inositol polyphosphate 5-phosphatases . These enzymes are responsible for hydrolyzing the 5-phosphate from various inositol phosphates. ontosight.aioup.com For instance, the degradation of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), a product of Ins(1,4,5)P₃ phosphorylation, is carried out by a 5-phosphatase, yielding Ins(1,3,4)P₃. oup.com This same class of enzyme can also act on inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). ontosight.aioup.com In rat liver, three types of Ins(1,4,5)P₃/Ins(1,3,4,5)P₄ phosphatases have been identified, with two being cytosolic and one membrane-bound. oup.com The membrane-bound variant and one of the cytosolic types show a preference for Ins(1,3,4,5)P₄. oup.com

Furthermore, studies in rat liver have identified a largely cytosolic Ins(1,3,4)P₃ phosphatase activity that metabolizes Ins(1,3,4)P₃ to inositol 3,4-bisphosphate. portlandpress.com This activity is distinct from the Ins(1,4,5)P₃ 5-phosphatase. portlandpress.com

The coordinated action of these various phosphatases ensures the precise regulation of inositol phosphate signaling pathways. ontosight.ai

Regulatory Mechanisms of Enzymes in this compound Metabolism

The activities of the enzymes involved in Ins(1,3,4)P₃ metabolism are tightly regulated by several mechanisms, ensuring a responsive and controlled signaling network. These mechanisms include post-translational modifications, fluctuations in cellular calcium levels, and specific subcellular localization.

Post-translational Modifications (e.g., Acetylation of ITPK1)

A key enzyme in the metabolism of Ins(1,3,4)P₃ is Inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) , which phosphorylates Ins(1,3,4)P₃ to produce inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄). pnas.org The activity of ITPK1 is subject to regulation by post-translational modifications, most notably acetylation. pnas.orgnih.gov

Research has demonstrated that ITPK1 can be acetylated on specific lysine (B10760008) residues (Lys340, Lys383, and Lys410). pnas.orgnih.gov This acetylation is mediated by acetyltransferases such as CREB-binding protein (CBP) and p300, while deacetylation is carried out by deacetylases like sirtuin 1 (SIRT1). pnas.orgnih.gov Functionally, the acetylation of ITPK1 has two significant consequences: it decreases the enzyme's stability, reducing its half-life, and it downregulates its enzymatic activity. pnas.orgnih.gov Consequently, cells with acetylated ITPK1 exhibit reduced levels of higher phosphorylated inositol polyphosphates. pnas.orgnih.gov This reversible acetylation provides a dynamic mechanism to control the flux through the inositol phosphate pathway.

| Regulator | Effect on ITPK1 | Functional Outcome |

| CREB-binding protein (CBP)/p300 | Acetylation | Decreased stability and activity |

| Sirtuin 1 (SIRT1) | Deacetylation | Increased stability and activity |

Influence of Cellular Calcium Levels on Enzyme Activity

Cellular calcium (Ca²⁺) levels play a critical role in modulating the activity of enzymes within the inositol phosphate signaling cascade. nih.govphysiology.orgresearchgate.net A prominent example is the regulation of inositol 1,4,5-trisphosphate 3-kinase (IP3K) , the enzyme that phosphorylates Ins(1,4,5)P₃ to Ins(1,3,4,5)P₄, the precursor of Ins(1,3,4)P₃.

Studies in thymocytes have shown that the rate of Ins(1,4,5)P₃ phosphorylation to Ins(1,3,4,5)P₄ is significantly increased—by approximately seven-fold—when the free Ca²⁺ concentration rises from 0.1 to 1.0 µM. nih.gov This range mirrors the physiological increase in cytosolic free Ca²⁺ observed upon cellular stimulation. nih.gov This Ca²⁺-dependent activation of IP3K leads to a rapid but transient accumulation of Ins(1,4,5)P₃ and a sustained high level of Ins(1,3,4,5)P₄. nih.gov This feedback mechanism, where a product of the pathway (elevated Ca²⁺) enhances the activity of an enzyme that influences the levels of inositol phosphate messengers, highlights the intricate cross-talk between Ca²⁺ and inositol phosphate signaling. nih.gov In contrast, Ins(1,4,5)P₃ 5-phosphatase activity in cell homogenates appears to be unaffected by changes in Ca²⁺ concentration within the physiological range of 0.1 to 2 µM. portlandpress.com

Subcellular Localization of Metabolic Enzymes

The spatial segregation of enzymes within the cell is a fundamental mechanism for regulating metabolic pathways, and the inositol phosphate system is no exception. The enzymes responsible for the turnover of Ins(1,3,4)P₃ and its precursors are strategically located in different subcellular compartments, which dictates substrate availability and the direction of metabolic flow.

Inositol polyphosphate 5-phosphatase , which dephosphorylates Ins(1,4,5)P₃ and Ins(1,3,4,5)P₄, is found in both the cytosol and associated with cellular membranes. oup.comnih.gov A significant portion of this phosphatase activity is localized to the plasma membrane. oup.comnih.gov In rat liver, approximately 75% of the total 5-phosphatase activity is associated with membranous fractions, with the highest specific activity found in purified plasma membranes. oup.com In human platelets, the membrane-associated Ins(1,4,5)P₃ phosphatase can be largely extracted with high salt concentrations, suggesting a peripheral association. nih.gov

In contrast, inositol 1,4,5-trisphosphate 3-kinase (IP3K) , the enzyme that produces Ins(1,3,4,5)P₄, is exclusively cytosolic. oup.comnih.gov Similarly, the Ins(1,3,4)P₃ phosphatase activity in rat liver is predominantly found in the supernatant after high-speed centrifugation, indicating its cytosolic nature. portlandpress.com This differential localization creates distinct pools of enzymes. For instance, the cytosolic IP3K can readily phosphorylate Ins(1,4,5)P₃, while the membrane-bound 5-phosphatase provides a mechanism to terminate signaling at the plasma membrane. This compartmentalization is crucial for the precise spatial and temporal control of inositol phosphate signaling.

| Enzyme | Subcellular Localization |

| Inositol polyphosphate 5-phosphatase | Cytosol and Plasma Membrane oup.comnih.gov |

| Inositol 1,4,5-trisphosphate 3-kinase (IP3K) | Cytosol oup.comnih.gov |

| Inositol 1,3,4-trisphosphate phosphatase | Cytosol portlandpress.com |

| Inositol polyphosphate 4-phosphatase type I (4-Ptase I) | Forms a complex with PI 3-kinase in the cytosol and translocates to the actin cytoskeleton upon platelet activation pnas.org |

Cellular Signaling Roles of Inositol 1,3,4 Triphosphate

Inositol (B14025) 1,3,4-triphosphate as an Intermediate in Signal Transduction Pathways

Inositol 1,3,4-triphosphate (Ins(1,3,4)P3) is a crucial intermediate in the inositol phosphate (B84403) signaling pathway. echelon-inc.comechelon-inc.com Its formation is a downstream event following the activation of phospholipase C (PLC) at the cell surface. caymanchem.combiocompare.com PLC activation cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG). wikipedia.orgbiologists.com

Ins(1,4,5)P3 triggers the release of calcium from intracellular stores, leading to a transient spike in cytosolic free calcium. caymanchem.comwikipedia.org This rise in calcium, along with other factors, activates a 3-kinase enzyme that phosphorylates Ins(1,4,5)P3 at the 3-position, forming inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). biologists.comresearchgate.net Subsequently, Ins(1,3,4,5)P4 is dephosphorylated by a 5-phosphatase to produce Ins(1,3,4)P3. echelon-inc.comechelon-inc.com

The metabolic journey of Ins(1,3,4)P3 continues as it can be further dephosphorylated to inositol 3,4-bisphosphate (Ins(3,4)P2) by an enzyme known as inositol polyphosphate 1-phosphatase. biologists.comnih.gov This enzyme can also convert inositol 1,4-bisphosphate to inositol 4-phosphate. nih.gov Additionally, Ins(1,3,4)P3 can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form inositol 1,3,4,6-tetrakisphosphate or inositol 1,3,4,5-tetrakisphosphate. This intricate network of phosphorylation and dephosphorylation reactions highlights the role of Ins(1,3,4)P3 as a central hub in inositol phosphate metabolism and signaling.

Interactions with Other Inositol Phosphates in Signaling Cascades

The signaling functions of Ins(1,3,4)P3 are not executed in isolation but are intricately linked with the levels and activities of other inositol phosphates.

Regulation of Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4) Levels

A primary mechanism through which Ins(1,3,4)P3 exerts its influence is by regulating the cellular concentration of another important signaling molecule, inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4). caymanchem.comnih.gov Ins(1,3,4)P3 acts as a specific and potent competitive inhibitor of the enzyme Ins(3,4,5,6)P4 1-kinase. nih.govnih.gov This enzyme is responsible for the deactivation of Ins(3,4,5,6)P4 by phosphorylating it. nih.gov

By inhibiting this kinase, Ins(1,3,4)P3 leads to an increase in the cellular levels of Ins(3,4,5,6)P4. caymanchem.comnih.gov Research has demonstrated this relationship in vivo; for instance, treating AR4-2J pancreatoma cells with a cell-permeant form of Ins(1,3,4)P3 resulted in a significant increase in the levels of Ins(3,4,5,6)P4 without affecting other inositol phosphates. nih.gov This finding provides direct evidence that Ins(1,3,4)P3 regulates Ins(3,4,5,6)P4 levels independently of being a metabolic precursor. nih.gov The inhibition constant (Ki) for Ins(1,3,4)P3 on Ins(3,4,5,6)P4 1-kinase has been measured to be approximately 0.2 microM, indicating a high-affinity interaction. nih.gov

Competitive Binding with Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3)

While direct competitive binding between Ins(1,3,4)P3 and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) for the same protein domains is not extensively documented in the provided search results, the broader context of inositol phosphate signaling involves intricate cross-talk and competition for binding sites on various effector proteins. For instance, analogues of PtdIns(3,4,5)P3 have been shown to competitively inhibit SHIP1, a 5-phosphatase that acts on Ins(1,3,4,5)P4, the precursor to Ins(1,3,4)P3. nih.gov This suggests a complex interplay where different inositol-containing molecules can influence the activity of enzymes involved in each other's metabolism and signaling pathways.

Modulation of Ion Channel Activity

Ins(1,3,4)P3 plays a significant role in modulating the activity of specific ion channels, primarily through its regulation of other inositol phosphates.

Inhibition of Calcium-Activated Chloride Channels

The regulation of Ins(3,4,5,6)P4 levels by Ins(1,3,4)P3 has a direct consequence on the activity of calcium-activated chloride channels (CaCCs). echelon-inc.comcaymanchem.com Ins(3,4,5,6)P4 is a known inhibitor of these channels. nih.govnih.gov Therefore, by increasing the cellular concentration of Ins(3,4,5,6)P4 through the inhibition of its 1-kinase, Ins(1,3,4)P3 indirectly leads to the inhibition of CaCCs. echelon-inc.comcaymanchem.combiocompare.com This mechanism links the initial PLC-mediated signaling cascade to the regulation of chloride ion flux across the cell membrane.

Indirect Effects on Calcium Homeostasis and Store-Operated Calcium Entry via Inositol 1,3,4,5-tetrakisphosphate

Ins(1,3,4)P3 is metabolically downstream of Ins(1,3,4,5)P4, and the latter has been implicated in the regulation of calcium homeostasis and store-operated calcium entry (SOCE). biologists.comechelon-inc.com SOCE is a process where the depletion of intracellular calcium stores triggers the influx of calcium from the extracellular space. sdbonline.org

Ins(1,3,4,5)P4, in conjunction with Ins(1,4,5)P3, is believed to modulate this process. echelon-inc.com Some studies suggest that Ins(1,3,4,5)P4 may work synergistically with Ins(1,4,5)P3 to enhance calcium release from intracellular stores or to directly influence the channels responsible for SOCE. portlandpress.com Although Ins(1,3,4,5)P4 can induce calcium mobilization on its own, it does so with much lower potency than Ins(1,4,5)P3, suggesting it may act as a weak agonist at the Ins(1,4,5)P3 receptor. nih.gov The dephosphorylation of Ins(1,3,4,5)P4 to Ins(1,3,4)P3 effectively terminates this specific signaling action. biologists.com Therefore, the metabolic conversion of Ins(1,3,4,5)P4 to Ins(1,3,4)P3 represents a crucial "off" switch for the Ins(1,3,4,5)P4-mediated effects on calcium signaling, highlighting an indirect role for Ins(1,3,4)P3 in shaping the dynamics of calcium homeostasis.

Influence on Fundamental Cellular Processes

Regulation of Cell Growth and Proliferation in Diverse Cell Types

This compound (Ins(1,3,4)P3) and its precursor, inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), are integral to the regulation of cell growth and proliferation. While Ins(1,4,5)P3 is widely recognized for its role in mobilizing intracellular calcium, the functions of Ins(1,3,4)P3 and other higher-order inositol phosphates are also critical in cell cycle progression. researchgate.netnih.govnih.gov

Studies have shown that the overexpression of Ins(1,4,5)P3 3-kinase, the enzyme that converts Ins(1,4,5)P3 to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), can lead to decreased cell growth rates in fibroblasts. nih.gov This suggests a complex regulatory network where the balance between different inositol phosphates is crucial for normal cell proliferation. The synthesis of higher inositol polyphosphates, including those derived from Ins(1,3,4)P3, appears to be linked to specific phases of the cell cycle, with notable increases observed during growth factor-stimulated progression. nih.govnih.gov

The broader family of phosphoinositides, from which inositol phosphates are derived, are well-established regulators of cell proliferation, migration, and vesicular trafficking. frontiersin.org The PI3K/AKT signaling pathway, which generates phosphoinositide-3,4,5-trisphosphate (PtdIns(3,4,5)P3), is a key promoter of the G1/S cell cycle transition by influencing the levels and activity of proteins like cyclin D1. frontiersin.orgcuni.cz

| Research Finding | Cell Type | Effect on Growth/Proliferation |

| Overexpression of Ins(1,4,5)P3 3-kinase | NIH 3T3 fibroblasts | Decreased growth rate nih.gov |

| Growth factor stimulation | Fibroblasts | Cell-cycle dependent increases in inositol polyphosphates nih.govnih.gov |

| Activation of PI3K/AKT pathway | General | Promotes G1/S cell cycle progression frontiersin.orgcuni.cz |

Modulation of Cellular Apoptosis and Survival Pathways

This compound and its related compounds play a significant role in the intricate balance between cell survival and programmed cell death, or apoptosis. The signaling pathways involving inositol phosphates intersect with key regulators of apoptosis, including the Bcl-2 family of proteins. nih.govnih.gov

The overexpression of inositol 1,3,4-trisphosphate 5/6-kinase has been shown to inhibit apoptosis induced by tumor necrosis factor-alpha (TNFα). nih.gov This protective effect appears to be mediated by interfering with the activation of TNF-R1-associated death domain, a critical step in the TNFα-induced apoptotic cascade. nih.gov This anti-apoptotic function is specific, as it does not protect against cell death induced by other stimuli like Fas or etoposide. nih.gov

The inositol 1,4,5-trisphosphate receptor (IP3R), which is activated by Ins(1,4,5)P3 to release calcium from the endoplasmic reticulum, is a central player in apoptosis regulation. pnas.orgexplorationpub.com The anti-apoptotic protein Bcl-2 can bind to the IP3R, modulating its activity to either promote pro-survival calcium signals or inhibit pro-apoptotic calcium release. nih.govnih.gov Specifically, Bcl-xL, another anti-apoptotic protein, enhances the sensitivity of all three mammalian IP3R isoforms to Ins(1,4,5)P3, leading to increased spontaneous calcium signaling and enhanced resistance to apoptosis. pnas.org

Furthermore, the kinase Akt (also known as protein kinase B) can phosphorylate IP3Rs, which significantly reduces their calcium release activity and diminishes cellular sensitivity to apoptotic stimuli. pnas.org This mechanism is thought to provide a survival advantage to some tumor cells. pnas.org Conversely, the type 3 IP3R (IP3R3) has been shown to have a proliferative and anti-apoptotic effect in some cancer cells, in contrast to the pro-apoptotic role of the type 1 IP3R. nih.govspandidos-publications.com Silencing IP3R3 can lead to increased apoptosis in certain cancer cell lines. nih.gov

| Molecule/Pathway | Effect on Apoptosis | Mechanism |

| Inositol 1,3,4-trisphosphate 5/6-kinase | Inhibition of TNFα-induced apoptosis | Interference with TNF-R1-associated death domain activation nih.gov |

| Bcl-2/Bcl-xL | Inhibition | Modulation of IP3R activity, leading to altered Ca2+ signaling nih.govnih.govpnas.org |

| Akt/PKB | Inhibition | Phosphorylation and reduction of IP3R Ca2+ release activity pnas.org |

| IP3R3 | Inhibition (in some cancer cells) | Proliferative and anti-apoptotic effects nih.govspandidos-publications.com |

Roles in Membrane Dynamics, Vesicle Trafficking, and Endocytosis

Inositol phosphates and their lipid counterparts, phosphoinositides, are fundamental regulators of membrane dynamics, vesicle trafficking, and endocytosis. jove.comnih.govmdpi.com These molecules act as signaling hubs that control the recruitment and activity of proteins involved in shaping cellular membranes and transporting cargo within the cell. jove.com

While much of the focus has been on phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), the soluble inositol phosphates also play crucial roles. nih.govnih.gov For instance, inositol pyrophosphates, which are derivatives of inositol phosphates, have been identified as major regulators of endocytosis in yeast. pnas.org Deficiencies in the enzymes that produce these molecules lead to significant defects in endocytic pathways. pnas.org

The interplay between different inositol phosphates and phosphoinositides is critical. The inositol 5-phosphatase SHIP2, which can act on PI(3,4,5)P3, is concentrated at endocytic clathrin-coated pits and regulates their dynamics. nih.gov This highlights the tight control exerted by phosphatases in modulating the levels of key signaling lipids during endocytosis.

Class II and III PI3-kinases are primarily involved in regulating intracellular vesicular trafficking, particularly within the endosome/lysosome system, by generating specific phosphoinositides that recruit effector proteins. mdpi.com Inositol phosphates themselves can influence these processes by binding to proteins involved in membrane trafficking, thereby affecting their localization and function. tandfonline.com

| Molecule | Cellular Process | Role |

| Inositol Pyrophosphates | Endocytosis | Major regulators, essential for proper endocytic trafficking pnas.org |

| SHIP2 (Inositol 5-phosphatase) | Endocytic clathrin-coated pit dynamics | Negative regulation of PI(4,5)P2 and PI(3,4,5)P3 levels nih.gov |

| Class II & III PI3-Kinases | Vesicular Trafficking (Endosome/Lysosome) | Generation of specific phosphoinositides to recruit effector proteins mdpi.com |

Impact on Actin Cytoskeleton Remodeling and Cell Adhesion

This compound and related signaling molecules are deeply involved in the dynamic processes of actin cytoskeleton remodeling and cell adhesion. These processes are fundamental for cell shape, migration, and tissue organization.

The product of PI 3-kinase, PtdIns(3,4,5)P3, is sufficient to induce the restructuring of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. rupress.org This restructuring is associated with changes in the localization of key focal adhesion proteins. For example, activation of PI 3-kinase can lead to a decrease in the association of α-actinin with integrin β subunits. rupress.org PtdIns(3,4,5)P3 has been shown to bind to α-actinin, suggesting a direct mechanism by which this lipid second messenger can influence the composition and dynamics of focal adhesions. rupress.org

The broader inositol phosphate signaling network also plays a role. Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and calcium have been shown to stimulate actin polymerization in Dictyostelium discoideum. nih.gov Furthermore, Ins(1,4,5)P3 receptors (IP3Rs) are linked to filamentous actin, and this connection is essential for generating localized calcium signals that can influence cytoskeletal dynamics. nih.gov In migrating pancreatic cancer cells, IP3Rs accumulate at the leading edge, surrounding focal adhesions, and their activity is required for cell migration. nih.gov

Inositol polyphosphate 5-phosphatases, which can hydrolyze PtdIns(3,4,5)P3, are also involved in regulating actin cytoskeleton remodeling. uniprot.org By controlling the levels of this critical signaling lipid, these enzymes influence processes like membrane ruffling, cell adhesion, and cell spreading. uniprot.org

| Molecule/Pathway | Effect | Mechanism |

| PtdIns(3,4,5)P3 | Restructuring of focal adhesions | Binds to α-actinin, altering its interaction with integrins rupress.org |

| Ins(1,4,5)P3 and Ca2+ | Stimulation of actin polymerization | Direct effect on actin dynamics nih.gov |

| IP3Rs | Localization of Ca2+ signals | Link to filamentous actin, essential for local Ca2+ spikes nih.gov |

| Inositol polyphosphate 5-phosphatases | Regulation of actin remodeling | Hydrolysis of PtdIns(3,4,5)P3, affecting membrane ruffling and cell adhesion uniprot.org |

Specialized Physiological Contexts

Involvement in Immune Cell Development and Function (e.g., T-cell, B-cell, Neutrophil Signaling)

This compound and its closely related tetrakisphosphate form, Ins(1,3,4,5)P4, are crucial regulators of immune cell development and function. researchgate.netnih.govnih.gov These soluble inositol phosphates act as second messengers that fine-tune signaling pathways essential for the proper functioning of T-cells, B-cells, and neutrophils. researchgate.netnih.govnih.gov

In T-cells, Ins(1,3,4,5)P4 is required for proper development and responsiveness to antigens. echelon-inc.com It is produced following T-cell receptor (TCR) engagement and functions as a second messenger that regulates the recruitment and activation of key signaling proteins like Itk, which is essential for the full activation of phospholipase Cγ. frontiersin.org The enzyme that produces Ins(1,3,4,5)P4, inositol-trisphosphate 3-kinase B (ITPKB), is highly expressed in the thymus and peripheral lymphocytes and is required for both B-cell and T-cell development. researchgate.nettandfonline.com

In neutrophils, Ins(1,3,4,5)P4 acts as a negative regulator of signaling pathways mediated by PtdIns(3,4,5)P3. nih.govnih.govembopress.org Chemoattractant stimulation of neutrophils leads to a rapid increase in Ins(1,3,4,5)P4 levels. nih.govnih.gov This molecule can then compete with PtdIns(3,4,5)P3 for binding to proteins containing Pleckstrin homology (PH) domains, such as Akt. tandfonline.comnih.gov This competition inhibits the translocation of these proteins to the plasma membrane, thereby dampening downstream signaling and reducing the sensitivity of neutrophils to chemoattractants. nih.govnih.gov

The broader inositol phospholipid signaling pathway, which generates PtdIns(3,4,5)P3, is integral to the development, proliferation, differentiation, and survival of lymphocytes. frontiersin.orgnih.gov The levels of this critical lipid second messenger are tightly controlled by inositol polyphosphatases like SHIP1, which dephosphorylates PtdIns(3,4,5)P3 and Ins(1,3,4,5)P4, thereby regulating the PI3K signaling pathway in hematopoietic cells. nih.gov

| Immune Cell Type | Role of Inositol Phosphates | Key Molecules Involved |

| T-cells | Development, antigen responsiveness, TCR signaling | Ins(1,3,4,5)P4, ITPKB, Itk, PLCγ researchgate.nettandfonline.comnih.govechelon-inc.comfrontiersin.org |

| B-cells | Development and differentiation | Ins(1,3,4,5)P4, ITPKB researchgate.net |

| Neutrophils | Negative regulation of chemoattractant signaling | Ins(1,3,4,5)P4, PtdIns(3,4,5)P3, Akt tandfonline.comnih.govnih.govembopress.org |

Neurological Roles in Brain Development and Synaptic Plasticity

This compound (Ins(1,3,4)P3) and its metabolic derivatives are integral to numerous aspects of nervous system development and function. These molecules act as crucial regulators, influencing processes from the guidance of developing axons to the modulation of synaptic strength, which underlies learning and memory.

During the intricate process of neural development, Ins(1,3,4)P3's precursor, Inositol 1,4,5-trisphosphate (InsP3), plays a critical role in directing the growth cones of axons. mdpi.com The precise control of intracellular calcium (Ca2+) levels, mediated by InsP3, is essential for this guidance. mdpi.com Disruptions in the signaling pathways involving inositol phosphates can lead to significant neurological disorders. mdpi.com

The enzyme that synthesizes Ins(1,3,4)P3, Inositol 1,4,5-trisphosphate 3-kinase A (IP3K-A), is a key player in synaptic plasticity. It converts InsP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby regulating the levels of these important signaling molecules. semanticscholar.org IP3K-A is known to accumulate in dendritic spines, the small protrusions on dendrites that receive synaptic inputs, where it participates in the regulation of synaptic plasticity. semanticscholar.org Studies using knockout mice for IP3K-A have revealed deficits in certain forms of hippocampus-dependent learning and long-term potentiation (LTP), a cellular mechanism underlying memory formation. semanticscholar.org

Furthermore, research has established the importance of inositol 1,4,5-trisphosphate receptors (IP3Rs) in a variety of brain functions. These receptors are crucial for enhancing the release of neurotransmitters during repeated stimulation, promoting the formation and extension of neurites during development, and are involved in both hippocampal LTP and cerebellar long-term depression (LTD), another form of synaptic plasticity. frontiersin.org The proper functioning of IP3Rs is also essential for learning, memory, and behavior. frontiersin.org

The maintenance of synaptic function in the mature brain is an active process. Evidence from the cerebellum indicates that ongoing synaptic activity, through metabotropic glutamate (B1630785) receptor (mGluR) and subsequent InsP3 signaling in the postsynaptic neuron, is necessary to maintain the function of presynaptic terminals. pnas.org This signaling cascade is thought to involve the release of brain-derived neurotrophic factor (BDNF), which acts as a retrograde signal to support presynaptic function. pnas.org

Astrocytes, a type of glial cell in the brain, also utilize inositol phosphate signaling to participate in synaptic refinement. During development, astrocytes contribute to the elimination of unnecessary synapses through a process that depends on the type 2 inositol 1,4,5-trisphosphate receptor (Itpr2). elifesciences.org This receptor is crucial for astrocytic calcium signaling, which in turn triggers the release of ATP, a molecule that plays a role in regulating synapse elimination. elifesciences.org

Table 1: Research Findings on the Neurological Roles of this compound and Related Molecules

| Finding | Molecule(s) Involved | Implication |

|---|---|---|

| Regulation of axonal growth cone guidance. mdpi.com | Inositol 1,4,5-trisphosphate (InsP3) | Essential for proper neural development. |

| Modulation of synaptic transmission and plasticity. semanticscholar.org | Inositol 1,4,5-trisphosphate 3-kinase A (IP3K-A) | Affects learning and memory. |

| Enhancement of neurotransmitter release and involvement in LTP and LTD. frontiersin.org | Inositol 1,4,5-trisphosphate receptors (IP3Rs) | Crucial for various forms of synaptic plasticity and cognitive functions. |

| Maintenance of presynaptic function in the mature cerebellum. pnas.org | Inositol 1,4,5-trisphosphate (InsP3) signaling | Vital for the stability of neural circuits. |

| Contribution to developmental synapse elimination. elifesciences.org | Inositol 1,4,5-trisphosphate receptor type 2 (Itpr2) in astrocytes | Important for the refinement of neuronal connections. |

Developmental Roles (e.g., Neural Tube Development, Animal Development)

The proper metabolism of inositol phosphates, including the pathway involving this compound, is critically important for embryonic development, particularly for the formation of the neural tube. The enzyme Inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) is a key regulatory enzyme in the synthesis of more highly phosphorylated inositols, such as inositol hexakisphosphate (IP6). pnas.orgnih.gov

Research using mouse models has demonstrated the severe consequences of disrupting ITPK1 function. Mice with reduced levels of ITPK1 (hypomorphic mice) exhibit a range of developmental abnormalities. pnas.orgnih.gov Notably, a significant percentage of embryos from these mice display neural tube defects (NTDs), such as spina bifida and exencephaly (a condition where the brain is located outside the skull). pnas.orgnih.gov In one study, 12% of mid-gestation embryos on a specific genetic background showed these defects. pnas.orgnih.gov Besides NTDs, other observed defects included axial skeletal deformities and growth retardation. pnas.orgnih.gov

These findings strongly suggest that ITPK1 is essential for the correct development of the neural tube and the axial mesoderm. pnas.orgnih.gov The expression of ITPK1 is high in the developing central and peripheral nervous systems, as well as in the paraxial mesoderm, further supporting its role in these developmental processes. pnas.orgnih.gov It is hypothesized that a deficiency in one or more of the inositol polyphosphates resulting from reduced ITPK1 activity is responsible for these developmental defects. nih.gov

The link between inositol metabolism and NTDs is not limited to animal models. Some studies in humans have suggested a correlation between low maternal inositol levels and an increased risk of having a child with spina bifida. sciencedaily.com While folic acid supplementation is a well-established method for reducing the risk of NTDs, it is not effective in all cases. sciencedaily.com This has led to research into the potential of inositol supplementation as an additional preventive measure. sciencedaily.com The study of mice with ITPK1 deficiency provides a valuable model for investigating the mechanisms by which inositol may prevent NTDs and for understanding the gene-nutrient interactions that underlie these birth defects. sciencedaily.com

Table 2: Research Findings on the Developmental Roles of this compound Metabolism

| Finding | Model Organism | Key Enzyme/Molecule | Developmental Outcome |

|---|---|---|---|

| Reduced levels of ITPK1 lead to neural tube defects (spina bifida, exencephaly). pnas.orgnih.gov | Mouse | Inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) | 12% of mid-gestation embryos showed NTDs. |

| ITPK1 deficiency also causes axial skeletal defects and growth retardation. pnas.orgnih.gov | Mouse | Inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) | Indicates a broader role in embryonic development. |

| High expression of ITPK1 in the developing nervous system and paraxial mesoderm. pnas.orgnih.gov | Mouse | Inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) | Correlates with its essential role in these tissues. |

| Inositol depletion is linked to neural tube defects. sciencedaily.com | Mouse | Inositol | Suggests a potential for inositol supplementation in prevention. |

Roles in Plant Biology (e.g., Auxin Responses, Phosphate Homeostasis)

In the realm of plant biology, the enzyme INOSITOL (1,3,4) TRIPHOSPHATE 5/6 KINASE 1 (ITPK1) plays a crucial and multifaceted role in regulating key physiological processes. nih.govresearchgate.net This enzyme is involved in the synthesis of higher inositol polyphosphates, including inositol pyrophosphates, which have emerged as important signaling molecules in plants. nih.govresearchgate.netoup.com

One of the significant functions of ITPK1 is its involvement in auxin-related processes. nih.govresearchgate.netoup.com Auxin is a critical plant hormone that governs numerous aspects of plant growth and development. Research has shown that plants with mutations in the ITPK1 gene exhibit defects in various auxin-regulated processes. oup.com Interestingly, these defects in auxin responses appear to be largely independent of ITPK1's role in phosphate homeostasis. oup.com Further studies have revealed that highly anionic inositol polyphosphates, which are produced through the action of ITPK1, can bind to the auxin receptor complex with high affinity. oup.com This suggests a direct role for these molecules in modulating auxin perception and signaling. nih.govresearchgate.netoup.combiorxiv.org There is also evidence for a physical interaction between ITPK1 and TIR1, a key component of the auxin receptor complex, which points towards a localized production of these signaling molecules to fine-tune auxin sensitivity. nih.govresearchgate.net

In addition to its role in auxin signaling, ITPK1 is also a key regulator of phosphate homeostasis in plants. oup.combiorxiv.org Mutant itpk1 plants display characteristics of constitutive phosphate starvation, leading to an over-accumulation of phosphate in their leaves when grown under phosphate-sufficient conditions. oup.com This indicates that ITPK1-dependent inositol polyphosphates are involved in the signaling pathways that allow plants to sense and respond to their internal phosphate status. oup.com

Furthermore, the precursor molecule, inositol 1,4,5-trisphosphate (InsP3), has been identified as a universal signaling component in the gravitropic response of plants. nih.gov Gravitropism is the process by which plants direct their growth in response to gravity. Studies have shown that gravistimulation leads to rapid, biphasic changes in InsP3 levels in the responding tissues of plants like maize and oat. nih.gov In Arabidopsis plants where InsP3 signaling was dampened by expressing an enzyme that degrades InsP3, the gravitropic bending of roots, hypocotyls, and inflorescence stems was significantly reduced. nih.gov These plants also showed reduced basipetal auxin transport and a delay in the establishment of the lateral auxin gradient that is necessary for gravitropic curvature. nih.gov This demonstrates that InsP3-mediated signaling is a necessary component for a full gravitropic response, likely acting upstream of auxin transport and distribution. nih.gov

Table 3: Research Findings on the Roles of this compound and Related Molecules in Plant Biology

| Finding | Plant Species | Molecule(s) Involved | Biological Process Affected |

|---|---|---|---|

| ITPK1-dependent inositol polyphosphates regulate auxin responses. nih.govresearchgate.netoup.com | Arabidopsis thaliana | ITPK1, Inositol Polyphosphates | Auxin perception and signaling. |

| ITPK1 is involved in phosphate homeostasis. oup.combiorxiv.org | Arabidopsis thaliana | ITPK1 | Phosphate starvation responses. |

| InsP3 is a key signaling molecule in plant gravitropism. nih.gov | Arabidopsis thaliana, Maize, Oat | Inositol 1,4,5-trisphosphate (InsP3) | Gravitropic bending, auxin transport. |

| Highly anionic inositol polyphosphates bind to the auxin receptor complex. oup.com | Arabidopsis thaliana | Inositol Polyphosphates | Potentially direct modulation of auxin sensitivity. |

Cardiac Signaling Modulation

In the intricate signaling network of cardiac myocytes, inositol phosphate pathways, while less dominant than the ryanodine (B192298) receptor-mediated calcium release for contraction, play a crucial modulatory role in both normal physiology and disease states. nih.govahajournals.org The primary effector in this pathway is Inositol 1,4,5-trisphosphate (InsP3), which is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) following the activation of G-protein coupled receptors (GPCRs). nih.govahajournals.org

InsP3 binds to its receptors (InsP3Rs), which are calcium channels located on the sarcoplasmic reticulum (SR), the intracellular calcium store of cardiomyocytes. nih.govroyalsocietypublishing.org This binding triggers the release of calcium into the cytosol. nih.gov While the amount of calcium released by InsP3Rs is small compared to that released by ryanodine receptors during excitation-contraction coupling (ECC), it has significant functional consequences. nih.gov

In human ventricular myocytes, InsP3-mediated calcium release has been shown to modulate ECC. ahajournals.org Activation of GPCRs by ligands such as endothelin-1 (B181129) (ET-1) or ATP leads to InsP3 production, which then sensitizes nearby ryanodine receptors, enhancing their recruitment during ECC and thereby increasing the strength of contraction (positive inotropy). ahajournals.orgroyalsocietypublishing.orgahajournals.org This signaling pathway can also influence the electrical properties of the heart muscle. For instance, ET-1 has been shown to prolong the action potential duration in human myocardium, an effect that can be linked to InsP3 signaling. ahajournals.org

The role of inositol phosphate signaling becomes particularly prominent in pathological conditions. In atrial myocytes, the InsP3 signaling pathway has been implicated in the generation of arrhythmias. nih.gov Stimulation with ET-1 can lead to arrhythmogenic calcium signals, and this effect can be mimicked by directly introducing a membrane-permeable form of InsP3 into the cells. nih.gov This suggests that the spatial characteristics of calcium release, specifically localized release through InsP3Rs, can be a critical determinant of arrhythmogenicity. nih.gov

Furthermore, in the context of heart failure, where contractile reserve is diminished, the GPCR/InsP3R signaling axis may represent an important pathway for modulating the inotropic state of the failing heart. ahajournals.org The expression of both GPCRs that couple to PLC and InsP3Rs can be altered in cardiac diseases like atrial fibrillation and heart failure, suggesting an involvement of this signaling pathway in the progression of these conditions. nih.gov

Higher inositol polyphosphates, derived from the metabolism of InsP3, such as inositol 1,3,4,5-tetrakisphosphate (IP4), inositol pentakisphosphate (IP5), and inositol hexakisphosphate (IP6), have also been detected in the heart. nih.gov While their specific functions in cardiac myocytes are not yet fully understood, they are known to be involved in nuclear functions like gene expression and chromatin remodeling in other cell types, hinting at potential roles in processes like cardiac hypertrophy. nih.gov

Table 4: Research Findings on the Cardiac Signaling Modulation by this compound and Related Molecules

| Finding | Cell/Tissue Type | Molecule(s) Involved | Effect on Cardiac Function |

|---|---|---|---|

| InsP3-induced Ca2+ release modulates excitation-contraction coupling. ahajournals.orgroyalsocietypublishing.orgahajournals.org | Human ventricular myocytes | Inositol 1,4,5-trisphosphate (InsP3) | Positive inotropy (increased contractility). |

| InsP3 signaling can prolong the action potential duration. ahajournals.org | Human myocardium | InsP3 | Altered electrical properties. |

| The InsP3 signaling pathway is implicated in the generation of arrhythmias. nih.gov | Rat atrial myocytes | InsP3 | Arrhythmogenic calcium signals. |

| Expression of InsP3Rs and associated GPCRs is altered in cardiac disease. nih.gov | Heart tissue | InsP3 Receptors, G-Protein Coupled Receptors | Potential role in the pathology of atrial fibrillation and heart failure. |

| Higher inositol polyphosphates are present in the heart. nih.gov | Heart tissue | IP4, IP5, IP6 | Potential roles in nuclear signaling and gene expression. |

Molecular Mechanisms and Functional Interplay

Interaction with Specific Protein Domains (e.g., PH domains)

Inositol (B14025) 1,3,4-trisphosphate (Ins(1,3,4)P₃) and other inositol phosphates are crucial signaling molecules that interact with specific protein domains, most notably the Pleckstrin Homology (PH) domain. nih.govwiley.com PH domains are structurally conserved modules of about 100-120 amino acids found in a wide array of proteins involved in intracellular signaling and cytoskeletal organization. nih.govwiley.com These domains facilitate the targeting of proteins to cellular membranes by binding to phosphoinositides, but they also bind soluble inositol phosphates like Ins(1,3,4)P₃. nih.govwiley.com

The binding specificity of PH domains for different inositol phosphate (B84403) isomers is determined by the electrostatic properties of both the domain and the ligand. nih.govwiley.com The binding sites for inositol phosphates on PH domains are characteristically positively charged, highlighting the critical role of electrostatic interactions. wiley.com The geometry and electronic properties of Ins(1,3,4)P₃, which differ from its isomer inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), contribute to its distinct binding specificities with various PH domains. nih.govwiley.com For instance, the affinity of Ins(1,4,5)P₃ for its preferred PH domains is generally lower than that of Ins(1,3,4)P₃. nih.govwiley.com

Several proteins with PH domains have been shown to bind inositol phosphates. For example, the PH domains of RAC-protein kinase, diacylglycerol kinase, and the p130 protein have been analyzed for their ability to bind various inositol phosphates. acs.org This suggests that inositol phosphates are common ligands for PH domains and are involved in a broader range of cellular functions than initially thought, given that over 90 proteins are known to contain a PH domain. acs.org

The interaction between inositol phosphates and PH domains can be competitively inhibited by other molecules. For example, myo-inositol pentaphosphate (IP5) has been shown to compete with phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃) for binding to the PH domain of the protein kinase B (Akt), which prevents Akt's membrane localization and subsequent activation. d-nb.info Similarly, inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) binds to the PH domain of Bruton's tyrosine kinase (Btk). researchgate.net

Table 1: Examples of Proteins with PH Domains and their Inositol Phosphate Ligands

| Protein | Specific PH Domain Ligand(s) | Functional Consequence of Binding |

|---|---|---|

| Pleckstrin (C-terminal PH) | PtdIns(3,4)P₂ | Inhibited by myo-inositol pentaphosphate (IP5(4)) d-nb.info |

| Akt/Protein Kinase B | PtdIns(3,4,5)P₃, PtdIns(3,4)P₂ | Membrane recruitment and activation; inhibited by IP5(2) d-nb.infoportlandpress.combiologists.com |

| Bruton's tyrosine kinase (Btk) | PtdIns(3,4,5)P₃, Ins(1,3,4,5)P₄ | Membrane targeting and signaling in B-cells nih.govresearchgate.net |

| Phospholipase C-delta1 (PLC-δ1) | Ins(1,4,5)P₃ | Regulation of PLC activity acs.orgresearchgate.net |

| Cytohesin-1 | PtdIns(3,4,5)P₃ | Plasma membrane association molbiolcell.org |

| PDK1 | PtdIns(3,4,5)P₃, Ins(1,3,4,5,6)P₅, InsP₆ | Regulation of cytosolic localization and kinase activity embopress.org |

Integration with Major Signal Transduction Pathways

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. pnas.orgwikipedia.org This pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃). nih.gov PtdIns(3,4,5)P₃ recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). portlandpress.commonash.edu

The metabolism of inositol phosphates is intricately linked with the PI3K pathway. PtdIns(3,4,5)P₃ can be dephosphorylated by 5-phosphatases to produce phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P₂), another important signaling molecule that contributes to the full activation of Akt. portlandpress.compnas.org The levels of PtdIns(3,4)P₂ are, in turn, regulated by inositol polyphosphate 4-phosphatases (INPP4A and INPP4B), which hydrolyze it. pnas.org INPP4B, for instance, acts as a negative regulator of the PI3K/Akt pathway, and its loss is associated with increased Akt activation and has been observed in aggressive forms of breast cancer. pnas.org

Furthermore, soluble inositol polyphosphates can directly influence PI3K signaling. Inositol pyrophosphates, for example, have been shown to regulate insulin (B600854) homeostasis and other processes, in part by inhibiting the activation of Akt. nih.gov In platelets, inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) has been shown to inhibit GTPγS-induced Akt phosphorylation, indicating a functional crosstalk between Ins(1,3,4,5)P₄ and PI3K-mediated signaling. nih.gov This suggests that the complex interplay and interconversion of various inositol phosphates and phosphoinositides are crucial for the precise regulation of the PI3K/Akt signaling cascade.

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast number of physiological processes. biorxiv.org Upon ligand binding, GPCRs activate heterotrimeric G-proteins, which in turn modulate the activity of various effector enzymes. pnas.org A major signaling pathway downstream of GPCRs involves the activation of Phospholipase C (PLC), which cleaves PtdIns(4,5)P₂ into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). pnas.orgwikipedia.org

Ins(1,4,5)P₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. msu.ru This initial signaling event is further elaborated by the metabolic conversion of Ins(1,4,5)P₃. It is phosphorylated by inositol 1,4,5-trisphosphate 3-kinases (IP3Ks) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), which is then dephosphorylated to Ins(1,3,4)P₃. researchgate.net Although for a long time the direct signaling roles of higher inositol phosphates downstream of GPCRs were debated, there is growing evidence for their importance in mediating cellular responses. pnas.org

GPCR activation can also lead to the activation of PI3Kγ (a class IB PI3K) via the Gβγ subunits of heterotrimeric G-proteins. biorxiv.orgnih.gov This links GPCR signaling directly to the production of PtdIns(3,4,5)P₃ and the subsequent activation of the Akt pathway. biorxiv.orgnih.gov In neutrophils, the activation of Ras and PI3Kγ by GPCRs is dependent on PLCβ2/β3, which generate DAG and Ins(1,4,5)P₃. embopress.org This highlights a complex interplay where the products of PLC activity are necessary for the activation of other major signaling branches downstream of GPCRs.

Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that are activated by growth factors and hormones, such as insulin and epidermal growth factor (EGF). wikipedia.orgcaltech.edu Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated residues serve as docking sites for various signaling proteins containing SH2 domains. frontiersin.org

One of the key signaling pathways activated by RTKs is the PI3K pathway. The p85 regulatory subunit of class IA PI3Ks binds to phosphotyrosine residues on the activated RTK, leading to the recruitment and activation of the p110 catalytic subunit at the plasma membrane. frontiersin.org This results in the production of PtdIns(3,4,5)P₃ and the subsequent activation of downstream signaling, including the Akt pathway. pnas.orgnih.gov

RTKs can also activate Phospholipase C-γ (PLC-γ), which, like other PLC isoforms, cleaves PtdIns(4,5)P₂ to generate DAG and Ins(1,4,5)P₃. wikipedia.org The activation of PLC-γ is mediated by its phosphorylation on tyrosine residues by the activated RTK. wikipedia.org This directly links RTK signaling to the generation of inositol phosphates. The resulting Ins(1,4,5)P₃ mobilizes intracellular calcium, and through its metabolism to Ins(1,3,4,5)P₄ and subsequently Ins(1,3,4)P₃, it contributes to the complex signaling network downstream of RTKs. There is evidence for crosstalk between the MAPK pathway, another major downstream effector of RTKs, and the inositol phosphate signaling pathway. wormbook.org

Linkage to G-Protein Coupled Receptor (GPCR) Signaling

Subcellular Compartmentalization of Inositol 1,3,4-triphosphate Signaling Components

The signaling functions of inositol phosphates are not only determined by their concentration but also by their specific subcellular localization. The enzymes responsible for the synthesis and degradation of inositol phosphates, the kinases and phosphatases, are themselves localized to specific cellular compartments. smpdb.canih.gov This spatial organization allows for the generation of localized pools of signaling molecules, enabling precise control over downstream cellular processes.

While the plasma membrane is a primary site for the generation of phosphoinositides like PtdIns(3,4,5)P₃ and the subsequent activation of pathways like the PI3K-Akt pathway, evidence suggests that these signaling events are not restricted to the cell surface. biologists.comnih.gov PtdIns(3,4,5)P₃ has been found to be enriched in the nuclear envelope and early endosomes. nih.gov Akt can be locally activated on these internal membranes in a PtdIns(3,4,5)P₃-dependent manner, where it can then phosphorylate substrates localized to these compartments. biologists.comnih.gov This compartmentalized activation could be a mechanism for regulating Akt isoform substrate specificity and the timing of PI3K pathway signaling. nih.gov

The enzymes that metabolize inositol phosphates also show distinct subcellular distributions. For example, the α and β isoforms of Type II PtdIns5P 4-kinases are primarily cytosolic and nuclear, respectively, while the γ isoform has been reported to localize to the endoplasmic reticulum. nih.gov Similarly, inositol 1,4,5-trisphosphate 3-kinase B (IP3KB) has been shown to have its N- and C-termini localized to the actin cytoskeleton and the endoplasmic reticulum, respectively. portlandpress.com This localization can significantly impact the enzyme's efficacy in modulating calcium signaling. portlandpress.com In the protozoan parasite Entamoeba histolytica, various phosphoinositides show distinct localizations during processes like phagocytosis, with PtdIns(4,5)P₂ at the plasma membrane, PtdIns(3,4,5)P₃ in phagocytic cups, and PtdIns3P on phagosomes. frontiersin.org Several of the enzymes involved in PI metabolism in this organism also contain nuclear localization signals, suggesting conserved nuclear functions. frontiersin.org

Evolutionary Conservation of this compound Pathway Components across Eukaryotes

The inositol phosphate signaling pathway is highly conserved across a wide range of eukaryotic organisms, from yeast and slime molds to plants and mammals, underscoring its fundamental importance in cellular regulation. nih.govmdpi.com The core enzymes involved in the synthesis and interconversion of inositol phosphates are found in diverse eukaryotic lineages.

For instance, inositol 1,4,5-trisphosphate 3-kinases (IP3Ks), which phosphorylate Ins(1,4,5)P₃ to Ins(1,3,4,5)P₄, are widespread in fungi, plants, and animals. researchgate.netresearchgate.net Phylogenetic analyses suggest that IP3K originated in a common ancestor before the divergence of these major eukaryotic kingdoms. researchgate.net In most plant and animal lineages, IP3K has been maintained in low copy numbers, suggesting a conservation of its core function throughout evolution. researchgate.net

Similarly, the enzymes responsible for generating higher inositol phosphates and inositol pyrophosphates, such as inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks), have orthologs in yeast (Kcs1 and Vip1, respectively) and mammals. mdpi.com This indicates that the capacity to generate these complex signaling molecules is an ancient feature of eukaryotic cells. The inositol pyrophosphate pathway plays crucial roles in yeast, regulating processes like cell cycle progression and stress responses, and these signaling molecules are also vital in higher eukaryotes. mdpi.com

Methodologies for Investigating Inositol 1,3,4 Triphosphate Biology

Biochemical Approaches

Biochemical approaches are fundamental to understanding the enzymatic regulation of Ins(1,3,4)P₃ levels. These methods focus on the characterization of the kinases that phosphorylate Ins(1,3,4)P₃ and the phosphatases that dephosphorylate it.

Enzymatic Assays for Kinase and Phosphatase Activity

Enzymatic assays are essential for measuring the activity of kinases and phosphatases that act on Ins(1,3,4)P₃. These assays typically involve incubating the enzyme with its substrate, Ins(1,3,4)P₃, and then quantifying the product formed or the substrate consumed over time.

For kinase activity , such as that of inositol (B14025) 1,3,4-trisphosphate 5/6-kinase, assays are performed in a reaction buffer containing essential components like HEPES, NaCl, ATP, DTT, MgSO₄, phosphocreatine (B42189), and phosphocreatine kinase. biorxiv.orgbiorxiv.org The reaction products can then be analyzed by techniques like High-Performance Liquid Chromatography (HPLC). biorxiv.orgbiorxiv.org For instance, liver homogenates have been shown to phosphorylate Ins(1,3,4)P₃ to an inositol tetrakisphosphate (InsP₄) isomer distinct from inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). nih.gov The kinase responsible for this was found to have a Km for Ins(1,3,4)P₃ of 0.29 µM and for ATP of 141 µM. nih.gov

For phosphatase activity , such as that of inositol polyphosphate 4-phosphatase or inositol polyphosphate 1-phosphatase, assays measure the hydrolysis of Ins(1,3,4)P₃. researchgate.netpnas.org For example, inositol polyphosphate 4-phosphatase hydrolyzes Ins(1,3,4)P₃ to inositol 1,3-bisphosphate. pnas.org Assays can be performed using radiolabeled substrates like [³H]Ins(1,3,4)P₃, and the products are then separated and quantified. pnas.org In bovine tissues, inositol polyphosphate 1-phosphatase is a major enzyme hydrolyzing Ins(1,3,4)P₃, with its apparent Km for the substrate varying across different tissues. researchgate.net

| Enzyme Type | Substrate | Key Reagents | Product(s) | Analytical Method | Reference |

| Kinase | Inositol 1,3,4-trisphosphate | ATP, Mg²⁺ | Inositol 1,3,4,6-tetrakisphosphate, Inositol 1,3,4,5-tetrakisphosphate | HPLC | nih.govnih.gov |

| Phosphatase | Inositol 1,3,4-trisphosphate | Mg²⁺ | Inositol 1,4-bisphosphate, Inositol 1,3-bisphosphate | HPLC, Radiometric assay | researchgate.netpnas.org |

Substrate Specificity Determination

Determining the substrate specificity of the kinases and phosphatases involved in Ins(1,3,4)P₃ metabolism is crucial for understanding their precise roles in cellular signaling. This involves testing the enzyme's activity against a range of potential inositol phosphate (B84403) substrates.

Kinases: Inositol polyphosphate multikinase (IPMK), for example, exhibits broad substrate specificity, phosphorylating various inositol phosphates including Ins(1,4,5)P₃ and Ins(1,3,4,6)P₄, but not Ins(1,3,4)P₃ in some species. uniprot.org However, other studies show that Ins(1,3,4)P₃ can be a substrate for kinases that produce Ins(1,3,4,6)P₄ and Ins(1,3,4,5)P₄. nih.gov The substrate preference can be determined by comparing the kinetic parameters (Km and Vmax) for different substrates. For example, human IPMK has a preference for Ins(1,3,4,6)P₄ over Ins(1,4,5)P₃ and Ins(1,3,4,5)P₄. nih.gov

Phosphatases: Similarly, the substrate specificity of phosphatases is diverse. Type I 5-phosphatases can use both Ins(1,4,5)P₃ and Ins(1,3,4,5)P₄ as substrates. merckmillipore.com Some inositol polyphosphate 5-phosphatases, like SHIP2, can hydrolyze Ins(1,3,4,5)P₄. nih.gov The characterization of substrate profiles, often using techniques like metal dye detection HPLC, helps to elucidate the potential roles of these enzymes in different signaling pathways. nih.gov For instance, type I and II 4-phosphatases hydrolyze Ins(1,3,4)P₃. pnas.org

| Enzyme | Preferred Substrate(s) | Less Preferred/Non-Substrate(s) | Research Finding | Reference |

| Inositol polyphosphate multikinase (Rice) | Ins(1,4,5)P₃, Ins(1,4,5,6)P₄, Ins(1,3,4,5)P₄ | Ins(1,3,4)P₃ | Regulates pollen and root development. | uniprot.org |

| Inositol 1,3,4-trisphosphate 5/6-kinase (Liver) | Inositol 1,3,4-trisphosphate | - | Phosphorylates Ins(1,3,4)P₃ to Ins(1,3,4,6)P₄ and Ins(1,3,4,5)P₄. | nih.gov |

| Inositol polyphosphate 1-phosphatase (Bovine) | Inositol 1,4-bisphosphate, Inositol 1,3,4-trisphosphate | - | Major enzyme for Ins(1,3,4)P₃ hydrolysis in most tissues except the brain. | researchgate.net |

| Inositol polyphosphate 4-phosphatase | Ins(1,3,4)P₃, Ins(3,4)P₂, PtdIns(3,4)P₂ | - | Forms a complex with PI 3-kinase. | pnas.org |

| SHIP2 (Human) | Ins(1,2,3,4,5)P₅, Ins(1,3,4,5)P₄ | - | Possesses broad substrate specificity. | nih.gov |

Radiotracer Studies for Inositol Phosphate Metabolism

Radiotracer studies are a powerful tool for tracing the metabolic pathways of inositol phosphates within cells. These studies typically involve labeling cells with a radioactive precursor, such as [³H]myo-inositol or ³²P-orthophosphate, and then tracking the incorporation of the radiolabel into various inositol phosphate species over time. nih.govnih.gov

This method allows for the kinetic analysis of inositol phosphate formation and degradation. For example, in GH3 cells stimulated with thyrotropin-releasing hormone, the increase in [³H]I(1,3,4)P₃ is slower and more sustained compared to the rapid and transient increase in [³H]I(1,4,5)P₃. nih.gov Similarly, in rat cerebral cortical slices, carbachol (B1668302) stimulation leads to a sequential formation of different [³H]inositol phosphates, indicating the metabolic pathway from [³H]Ins(1,3,4,5)P₄. nih.gov

While traditional [³H]-inositol labeling coupled with SAX-HPLC has been instrumental, it may not always capture the complete picture of inositol phosphate metabolism, especially concerning pathways independent of phospholipase C. pnas.orgrsc.org

Analytical Techniques

The accurate analysis of Ins(1,3,4)P₃ requires techniques that can separate it from its numerous isomers and quantify its levels, as well as confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification